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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

Triphenylsulfonium nonaflate (TPS-Nf) stands as a cornerstone photoacid generator (PAG)
in the microelectronics industry, playing a pivotal role in both Deep Ultraviolet (DUV) and
Extreme Ultraviolet (EUV) lithography. Its effectiveness in these two distinct lithographic
techniques, however, is governed by fundamentally different chemical mechanisms, leading to
varied performance characteristics. This guide provides a comprehensive comparison of TPS-
Nf's performance in DUV and EUV lithography, supported by experimental data and detailed
methodologies for researchers, scientists, and professionals in drug development who utilize
lithographic techniques for patterning.

Performance Comparison: DUV vs. EUV
Lithography

The transition from DUV (typically 193 nm wavelength) to EUV (13.5 nm) lithography has been
driven by the need for finer resolution in semiconductor manufacturing. While TPS-Nf is utilized
in both, its interaction with the high-energy photons of EUV light leads to a more complex acid
generation pathway compared to the direct photoexcitation in DUV. This has significant
implications for key performance metrics such as photosensitivity, resolution, and line edge
roughness (LER).

Quantitative Performance Metrics

The following table summarizes key performance indicators for photoresists containing
Triphenylsulfonium Nonaflate (TPS-Nf) and its common alternative, Triphenylsulfonium
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Triflate (TPS-Tf), in both DUV and EUV lithography. It is important to note that the data is
compiled from various studies and the experimental conditions may differ.

Performance Metric

DUV Lithography

EUV Lithography

Photosensitivity (Dose-to-Size)

100 mJ/cm? (in a polypeptoid

Lower doses are generally
required compared to DUV.

Acid generation efficiency has

TPS-Nf o _
resist with 20 wt.% PAG) been reported as 1.5 reactions
per 80 eV electron for a 15
wt% TPS-Nf formulation.
Generally similar to TPS-Nf, Acid yield of 2.5 protons per
TPS-Tf with slight variations based on 100 eV in a PHS film with 10
the polymer matrix. wt% PAG.[1]
Capable of resolving features )
_ Enables patterning of sub-20
Resolution down to the sub-100 nm

range.

nm features.

Line Edge Roughness (LER)

Generally higher than in EUV
for comparable feature sizes
due to factors like acid

diffusion and shot noise.

A significant challenge, but can
be lower than DUV for

optimized systems.

Outgassing

Benzene is a notable
outgassed species from the
TPS cation.

Benzene is also a significant
outgassed species.[2]
Outgassing is a more critical
concern in EUV due to the
vacuum environment and
potential for optics

contamination.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing

research. Below are generalized procedures for the formulation and evaluation of photoresists
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containing TPS-Nf for both DUV and EUV lithography.

DUV Photoresist Formulation and Processing

Objective: To formulate a chemically amplified photoresist using TPS-Nf and characterize its
performance under 193 nm exposure.

Materials:

Polymer resin (e.g., a copolymer of hydroxystyrene and a protected monomer like t-butyl
acrylate)

o Triphenylsulfonium nonaflate (TPS-Nf)

e Quencher (e.g., a tertiary amine)

e Solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)
» Silicon wafers

e Developer (e.g., 0.26N tetramethylammonium hydroxide - TMAH)
Procedure:

» Resist Formulation:

o Dissolve the polymer resin, TPS-Nf (typically 5-20 wt% of the polymer), and quencher in
PGMEA to achieve the desired solids content.

o Stir the mixture until all components are fully dissolved.
o Filter the solution through a 0.2 um filter.
o Wafer Coating and Baking:
o Spin-coat the formulated resist onto a silicon wafer to achieve the target film thickness.

o Perform a post-apply bake (PAB) on a hotplate (e.g., 110°C for 60 seconds) to remove
residual solvent.
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Exposure:

o Expose the coated wafer using a 193 nm excimer laser scanner with a patterned mask.
Perform a dose-to-size matrix to determine the optimal exposure energy.

Post-Exposure Bake (PEB):

o Immediately after exposure, bake the wafer on a hotplate (e.g., 110°C for 60 seconds) to
catalyze the deprotection reaction.

Development:
o Develop the wafer in a 0.26N TMAH solution (e.g., for 60 seconds).
o Rinse with deionized water and dry with nitrogen.

Characterization:

o Measure the remaining film thickness to determine the contrast curve and sensitivity.

o Use a scanning electron microscope (SEM) to analyze the resolution and line edge
roughness of the patterned features.

EUV Photoresist Formulation and Processing

Objective: To formulate a chemically amplified photoresist using TPS-Nf and evaluate its
performance under 13.5 nm exposure.

Materials:

Polymer resin (often with higher etch resistance than DUV polymers)

Triphenylsulfonium nonaflate (TPS-Nf)

Quencher

Solvent (e.g., PGMEA)

Silicon wafers
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e Developer (e.g., 0.26N TMAH)
Procedure:

e Resist Formulation: Similar to the DUV formulation, but often with a higher PAG loading to
enhance sensitivity.

o Wafer Coating and Baking: Similar to the DUV process, with careful control of film thickness.
e EXxposure:

o Expose the wafer in an EUV scanner (13.5 nm wavelength) in a high-vacuum
environment.

o Perform a dose-to-size matrix to determine the optimal exposure energy.

o Post-Exposure Bake (PEB): Similar to the DUV process, this step is critical for the acid-
catalyzed reaction.

e Development: Similar to the DUV process.
o Characterization:

o Similar to DUV, with a strong focus on LER and the detection of stochastic defects due to
the lower photon flux of EUV sources.

o Qutgassing is a critical parameter to measure, often using techniques like residual gas
analysis (RGA) during exposure.

Signaling Pathways and Experimental Workflows

The chemical reactions leading to acid generation and the overall lithographic process can be
visualized to better understand the differences between DUV and EUV lithography.

Photoacid Generation Mechanisms

In DUV lithography, the TPS-Nf molecule directly absorbs a 193 nm photon, leading to an
excited state that then undergoes bond cleavage to generate the photoacid. In contrast, the
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high-energy 13.5 nm photons in EUV lithography are primarily absorbed by the polymer matrix,
generating photoelectrons. These high-energy electrons then create a cascade of secondary,
low-energy electrons, which are ultimately responsible for the decomposition of the TPS-Nf and
the generation of the acid.

EUV Lithography (13.5 nm)

Electron Attachment

13.5 nm Photon Polymer Matrix Photoelectron (e~) Secondary e~

Uil oissociation

H*Nf- (Nonaflate Acid)

DUV Lithography (193 nm)

/ Radical/Cationic Fragments
Bond Cleavage
H*Nf- (Nonaflate Acid)

TPS-Nf* (Excited State)

LR ) Direct Absorpti TPS-Nf

Click to download full resolution via product page

Caption: Photoacid generation mechanisms in DUV vs. EUV lithography.

Generalized Lithographic Workflow

The following diagram illustrates the key stages in a typical chemically amplified resist process,
applicable to both DUV and EUV lithography.
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Caption: Generalized workflow for chemically amplified photoresist processing.
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Alternatives to Triphenylsulfonium Nonaflate

While TPS-Nf is a widely used PAG, several alternatives are available, each with its own set of
advantages and disadvantages.

¢ Triphenylsulfonium triflate (TPS-Tf): A closely related onium salt, TPS-Tf often exhibits similar
performance to TPS-Nf. The choice between the two can depend on subtle differences in
acid diffusion, solubility, and thermal stability in a given resist formulation.

» Aryl Sulfonates (Neutral PAGS): These non-ionic PAGs generate a sulfonic acid upon
exposure. They can offer advantages in terms of reduced acid diffusion and potentially lower
line edge roughness. However, they may require higher exposure doses compared to ionic
PAGs like TPS-Nf. For example, one study benchmarked a first-generation aryl sulfonate
against TPS-triflate in an EUV resist and found that it required a significant improvement in
acid generation efficiency to match the performance of the onium salt.[3]

e Other Onium Salts: A variety of other sulfonium and iodonium salts with different counter-
anions are used to fine-tune the properties of photoresists.

In conclusion, triphenylsulfonium nonaflate remains a versatile and effective photoacid
generator for both DUV and EUV lithography. However, the fundamental differences in the
photo-induced chemical reactions between the two technologies necessitate distinct
optimization strategies for photoresist formulations. While DUV lithography relies on the direct
photo-decomposition of TPS-Nf, EUV lithography leverages a more complex mechanism
involving secondary electrons generated within the resist matrix. Understanding these
differences is paramount for the continued development of high-performance photoresists for
next-generation microelectronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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